Einecs 306-377-0

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

97158-47-9 |

|---|---|

Molecular Formula |

C32H38ClN3O8 |

Molecular Weight |

628.1 g/mol |

IUPAC Name |

4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;2,5-dihydroxybenzoic acid |

InChI |

InChI=1S/C18H26ClN3.2C7H6O4/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18;2*8-4-1-2-6(9)5(3-4)7(10)11/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21);2*1-3,8-9H,(H,10,11) |

InChI Key |

PWNQHEPDSGENCN-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.C1=CC(=C(C=C1O)C(=O)O)O.C1=CC(=C(C=C1O)C(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,4-Diamino-6-chloropyrimidine (EINECS 306-377-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of 2,4-diamino-6-chloropyrimidine (CAS No. 156-83-2), a key intermediate in the pharmaceutical industry, notably in the synthesis of Minoxidil.[1][2][3] This document details established synthetic protocols, presents characterization data in a structured format, and includes visualizations of the synthetic pathways to facilitate understanding and replication.

Chemical Identity and Properties

2,4-Diamino-6-chloropyrimidine is a halogenated heterocyclic organic compound.[4] It is a member of the pyrimidine family and serves as a crucial building block in the synthesis of various pharmaceutical compounds.[4][5][6] At room temperature, it typically appears as a white to off-white crystalline powder.[2][4]

Table 1: Physicochemical Properties of 2,4-Diamino-6-chloropyrimidine

| Property | Value | Source |

| IUPAC Name | 6-chloropyrimidine-2,4-diamine | [5] |

| Synonyms | 4-Chloro-2,6-diaminopyrimidine, 6-Chloropyrimidine-2,4-diamine | [2][6] |

| CAS Number | 156-83-2 | [6][7] |

| EINECS Number | 306-377-0 | |

| Molecular Formula | C4H5ClN4 | [4][5] |

| Molecular Weight | 144.56 g/mol | [5][7] |

| Melting Point | 199-202 °C | [2][6][7] |

| Appearance | White to off-white crystalline powder | [2][4] |

| Solubility | Sparingly soluble in water; more soluble in organic solvents like ethanol and methanol.[2][4] | |

| pKa | 3.66 ± 0.10 (Predicted) | [4][6] |

Synthesis Protocols

The primary and most referenced method for the synthesis of 2,4-diamino-6-chloropyrimidine involves the chlorination of 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride (POCl₃).[1][8][9] Variations in reaction conditions, quenching agents, and purification methods have been reported to optimize yield and purity.

This two-step synthesis first creates the precursor 2,4-diamino-6-hydroxypyrimidine, which is then chlorinated.

Step 1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine

A common method involves the cyclization of guanidine hydrochloride with ethyl cyanoacetate in the presence of a base like sodium methoxide.[9]

-

Experimental Protocol:

-

To a reaction flask, add guanidine hydrochloride and methanol.

-

Add sodium methoxide and heat the mixture to 60-70°C, stirring for 30 minutes.[9]

-

Slowly add ethyl cyanoacetate to the reaction mixture while maintaining the temperature. Continue stirring for at least 3 hours.[9]

-

Cool the mixture and concentrate to remove the solvent.[9]

-

Add water to the residue and adjust the pH to 7 with acetic acid while keeping the temperature between 0-10°C.[9]

-

Filter the resulting precipitate, wash with water, and dry to obtain 2,4-diamino-6-hydroxypyrimidine.[9] A yield of 96.2% has been reported for this step.[9]

-

Step 2: Chlorination to form 2,4-Diamino-6-chloropyrimidine

The hydroxyl group of the precursor is substituted with a chlorine atom using a chlorinating agent.

-

Experimental Protocol 1 (High Yield):

-

Add 2,4-diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol) to phosphorus oxychloride (POCl₃, 9 mL).[8][10]

-

Adjust the pH to 8 with NaOH and extract the product with ethyl acetate (3 x 150 mL).[8][10]

-

Combine the organic layers, dry with Na₂SO₄, filter, and concentrate to yield the final product.[8][10] A yield of 85% has been reported with this method.[8][10]

-

-

Experimental Protocol 2 (Alternative Quenching):

-

Add 2,4-diamino-6-hydroxypyrimidine to POCl₃ and heat to 90-110°C for several hours.[1]

-

After the reaction is complete, distill off the excess POCl₃.[1]

-

Cool the mixture to 30-40°C and slowly add an alcohol (e.g., ethanol) to quench the reaction.[1]

-

Heat to reflux for 2 hours, then cool and add an organic solvent like ethyl acetate to precipitate the hydrochloride salt of the product.[1]

-

Filter the salt and then neutralize it with ammonia water to a pH of 6-7.[1]

-

Extract with ethyl acetate, dry, and concentrate to obtain the pure product.[1] Yields between 73.0% and 77.1% have been reported using this approach.[1]

-

Table 2: Summary of Synthesis Reaction Conditions and Yields

| Starting Material | Reagents | Key Conditions | Reported Yield | Source |

| 2,4-Diamino-6-hydroxypyrimidine | POCl₃ | 97°C, 17h; Quench with ice water, pH 8 with NaOH | 85% | [8][10] |

| 2,4-Diamino-6-hydroxypyrimidine | POCl₃ | 105°C, 6h; Quench with ethanol, neutralize with NH₃ water | 73-77% | [1] |

| Guanidine HCl, Ethyl cyanoacetate | NaOMe, Methanol | Reflux, then pH 7 with Acetic Acid | 96.2% (for intermediate) | [9] |

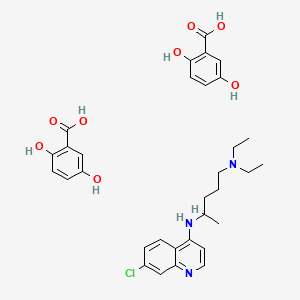

Visualized Synthetic Workflow

The following diagrams illustrate the key steps in the synthesis of 2,4-diamino-6-chloropyrimidine.

References

- 1. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]

- 2. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 3. Method for synthesizing 2,4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 4. Page loading... [guidechem.com]

- 5. 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Chloro-2,6-diaminopyrimidine | 156-83-2 [chemicalbook.com]

- 7. 2,6-Diamino-4-chloropyrimidine 98 156-83-2 [sigmaaldrich.com]

- 8. mdpi.com [mdpi.com]

- 9. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 10. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of CAS 97158-47-9

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAS number 97158-47-9 identifies the chemical substance formally known as 2,5-Dihydroxybenzoic acid, a compound with N4-(7-chloro-4-quinolyl)-N1,N1-diethylpentane-1,4-diamine in a 2:1 ratio. This technical guide provides a comprehensive overview of its core physicochemical properties, drawing upon available data for its constituent components. The guide is intended to support research, drug discovery, and development activities by presenting structured data, relevant experimental protocols, and insights into its potential biological context.

Physicochemical Properties

Table 1: Physicochemical Properties of 2,5-Dihydroxybenzoic Acid

| Property | Value | Reference |

| Molecular Formula | C₇H₆O₄ | [1] |

| Molecular Weight | 154.12 g/mol | [1] |

| Melting Point | 204-208 °C | [1] |

| Appearance | Powder | [1] |

| SMILES String | OC(=O)c1cc(O)ccc1O | [1] |

| InChI Key | WXTMDXOMEHJXQO-UHFFFAOYSA-N | [1] |

Table 2: Physicochemical Properties of N4-(7-chloro-4-quinolyl)-N1,N1-diethylpentane-1,4-diamine (Chloroquine)

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₆ClN₃ | [2] |

| Molecular Weight | 319.87 g/mol | [2] |

| Boiling Point | 460.6 °C at 760 mmHg | [2] |

| Appearance | - | - |

| SMILES Code | CC(NC1=CC=NC2=CC(Cl)=CC=C12)CCCN(CC)CC | [3] |

| Storage | Dry, sealed place | [2] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of organic compounds are crucial for reproducible research. Below are generalized methodologies for key experiments.

Determination of Melting Point

The melting point of a solid organic compound can be determined using a capillary melting point apparatus.[4]

Protocol:

-

A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute, close to the expected melting point.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.[4]

-

For a pure substance, the melting range is typically narrow (0.5-1 °C).

Determination of Boiling Point

The boiling point of a liquid organic compound can be determined by simple distillation.[4]

Protocol:

-

The liquid sample is placed in a round-bottom flask with a few boiling chips.

-

A distillation apparatus is assembled with a condenser and a collection flask.

-

A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation head.

-

The flask is heated gently.

-

The temperature is recorded when the liquid is boiling and a stable temperature is observed on the thermometer as the vapor condenses. This stable temperature is the boiling point.[4]

Determination of Aqueous Solubility

The shake-flask method is a common technique for determining the solubility of a compound in water.

Protocol:

-

An excess amount of the solid compound is added to a known volume of distilled water in a flask.

-

The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered or centrifuged to separate the undissolved solid.

-

The concentration of the dissolved compound in the clear aqueous phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Determination of pKa

Potentiometric titration is a standard method for determining the acid dissociation constant (pKa).[5]

Protocol:

-

A known concentration of the compound is dissolved in a suitable solvent (usually water or a water-alcohol mixture).

-

A standardized solution of a strong acid or base is added incrementally from a burette.

-

The pH of the solution is measured after each addition using a calibrated pH meter.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.[5]

Biological Activity and Signaling Pathways

Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[6][7] These activities are often attributed to their ability to interfere with key cellular processes and signaling pathways.

Anticancer Activity and Associated Signaling Pathways

Several quinoline-based compounds have been investigated as potential anticancer agents. Their mechanism of action can involve the modulation of various signaling cascades that are critical for cancer cell proliferation, survival, and angiogenesis.[6][8]

Two of the most significant pathways targeted by quinoline derivatives are:

-

Ras/Raf/MEK/ERK Pathway: This pathway is a central regulator of cell growth and division. Dysregulation of this pathway is a common feature in many cancers.

-

PI3K/Akt/mTOR Pathway: This pathway plays a crucial role in cell survival, proliferation, and metabolism. It is frequently hyperactivated in cancer.[8]

The following diagrams illustrate the logical flow of these signaling pathways.

Caption: The Ras/Raf/MEK/ERK signaling pathway and a potential point of inhibition by quinoline derivatives.

Caption: The PI3K/Akt/mTOR signaling pathway and a potential point of inhibition by quinoline derivatives.

Conclusion

While specific physicochemical data for CAS 97158-47-9 remains to be fully elucidated, an analysis of its constituent components provides valuable insights for researchers. The quinoline moiety, a key structural feature, is associated with significant biological activities, particularly in the context of cancer, through the modulation of critical signaling pathways. The experimental protocols outlined in this guide offer a foundation for the systematic characterization of this and similar compounds. Further research is warranted to determine the precise physicochemical properties of CAS 97158-47-9 and to fully explore its therapeutic potential.

References

- 1. 2,5-Dihydroxybenzoic acid 98 490-79-9 [sigmaaldrich.com]

- 2. CAS 54-05-7 | N4-(7-Chloroquinolin-4-yl)-N1,N1-diethylpentane-1,4-diamine - Synblock [synblock.com]

- 3. 54-05-7|N4-(7-Chloroquinolin-4-yl)-N1,N1-diethylpentane-1,4-diamine|BLD Pharm [bldpharm.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. books.rsc.org [books.rsc.org]

- 6. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Proposed Co-crystal Structure of Chloroquine and 2,5-Dihydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide describes a proposed co-crystal of chloroquine and 2,5-dihydroxybenzoic acid (gentisic acid). To date, a publicly available, peer-reviewed study detailing the synthesis and full structural elucidation of this specific co-crystal has not been identified. The data and experimental protocols presented herein are hypothetical and projected based on established principles of co-crystallization and data from existing studies on co-crystals containing either chloroquine or 2,5-dihydroxybenzoic acid with other active pharmaceutical ingredients (APIs).

Introduction

Co-crystallization has emerged as a significant strategy in pharmaceutical sciences to enhance the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, stability, and bioavailability, without altering their intrinsic pharmacological activity. Chloroquine, a well-known antimalarial and anti-inflammatory drug, exhibits certain limitations, including potential for polymorphism and variable solubility. 2,5-Dihydroxybenzoic acid, also known as gentisic acid, is a non-toxic, GRAS (Generally Recognized as Safe) listed substance that has been successfully utilized as a co-former in the development of various pharmaceutical co-crystals.

This guide proposes a potential co-crystal of chloroquine and 2,5-dihydroxybenzoic acid, outlining a hypothetical crystal structure, detailing potential experimental protocols for its synthesis and characterization, and presenting anticipated quantitative data in a structured format. The proposed intermolecular interactions within this co-crystal are expected to involve hydrogen bonding between the carboxylic acid group of 2,5-dihydroxybenzoic acid and the basic nitrogen atoms of the chloroquine molecule.

Proposed Crystal Structure and Physicochemical Properties

Based on the known structures of similar co-crystals, a 1:1 stoichiometric ratio of chloroquine to 2,5-dihydroxybenzoic acid is proposed. The crystal packing is anticipated to be stabilized by robust hydrogen bonds.

Hypothetical Crystallographic Data

The following table summarizes the projected crystallographic data for the proposed chloroquine-2,5-dihydroxybenzoic acid co-crystal, derived from analyses of similar compounds.

| Parameter | Proposed Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 - 12.5 |

| b (Å) | 15.0 - 17.0 |

| c (Å) | 8.0 - 10.0 |

| α (°) | 90 |

| β (°) | 95 - 105 |

| γ (°) | 90 |

| Volume (ų) | 1500 - 1900 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.3 - 1.5 |

Anticipated Thermal Properties

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for characterizing the thermal behavior of the co-crystal.

| Property | Chloroquine (API) | 2,5-Dihydroxybenzoic Acid (Co-former) | Proposed Co-crystal |

| Melting Point (°C) | ~195 (as phosphate) | ~205 | 170 - 190 |

| Decomposition Onset (°C) | >200 | >210 | >190 |

The melting point of the co-crystal is expected to be a sharp, single endotherm, distinct from the melting points of the individual components, which is a primary indicator of co-crystal formation.

Projected Spectroscopic Data

Spectroscopic techniques are vital for confirming the formation of the co-crystal and identifying the intermolecular interactions.

| Technique | Expected Observations for Co-crystal |

| FTIR (cm⁻¹) | Shift in the C=O stretching vibration of the carboxylic acid (from ~1670 to a lower wavenumber). Broadening and shifting of the O-H stretch of the carboxylic acid. Changes in the N-H and C-N stretching vibrations of chloroquine. |

| Raman (cm⁻¹) | Shifts in the vibrational modes corresponding to the quinoline ring of chloroquine and the benzene ring of 2,5-dihydroxybenzoic acid, indicating changes in the crystal packing environment. |

| Powder X-Ray Diffraction (PXRD) | A unique diffraction pattern with characteristic peaks at different 2θ values compared to the patterns of the pure API and co-former. |

Experimental Protocols

The following are detailed methodologies for the proposed synthesis and characterization of the chloroquine-2,5-dihydroxybenzoic acid co-crystal.

Co-crystal Synthesis

3.1.1. Slurry Co-crystallization

-

Add equimolar amounts of chloroquine and 2,5-dihydroxybenzoic acid to a suitable solvent (e.g., ethanol, acetonitrile, or ethyl acetate) in a sealed vial. The amount of solvent should be sufficient to create a slurry.

-

Stir the slurry at room temperature for 24-72 hours.

-

Monitor the solid phase periodically by PXRD to track the conversion to the co-crystal phase.

-

Once the conversion is complete, filter the solid, wash with a small amount of the cold solvent, and dry under vacuum.

3.1.2. Solvent Evaporation

-

Dissolve equimolar amounts of chloroquine and 2,5-dihydroxybenzoic acid in a common solvent (e.g., methanol or ethanol) with gentle heating if necessary.

-

Allow the solution to evaporate slowly at room temperature in a loosely covered beaker.

-

Collect the resulting crystals by filtration and dry them.

3.1.3. Liquid-Assisted Grinding (LAG)

-

Place equimolar amounts of chloroquine and 2,5-dihydroxybenzoic acid in a ball mill.

-

Add a few drops of a suitable solvent (e.g., acetone or ethanol).

-

Grind the mixture for a specified time (e.g., 30-60 minutes) at a set frequency.

-

Analyze the resulting powder by PXRD to confirm co-crystal formation.

Characterization Methods

3.2.1. Powder X-Ray Diffraction (PXRD)

-

Instrument: A standard laboratory powder X-ray diffractometer.

-

Procedure: Gently pack the sample powder onto a sample holder. Collect the diffraction pattern over a 2θ range of 5-40° with a step size of 0.02° and a suitable scan speed.

3.2.2. Single-Crystal X-Ray Diffraction (SC-XRD)

-

Crystal Growth: Grow single crystals suitable for diffraction by slow evaporation of a solution containing the co-crystal.

-

Data Collection: Mount a suitable single crystal on a goniometer. Collect diffraction data at a controlled temperature (e.g., 100 K) using Mo Kα radiation.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine using full-matrix least-squares on F².

3.2.3. Differential Scanning Calorimetry (DSC)

-

Procedure: Accurately weigh 3-5 mg of the sample into an aluminum pan and seal it. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

3.2.4. Thermogravimetric Analysis (TGA)

-

Procedure: Heat a sample of 5-10 mg from room temperature to a suitable upper limit (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

3.2.5. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Procedure: Prepare a sample by the KBr pellet method or using an Attenuated Total Reflectance (ATR) accessory. Record the spectrum over a range of 4000-400 cm⁻¹.

Visualizations

Proposed Supramolecular Synthon

The primary interaction driving the formation of the co-crystal is the hydrogen bond between the carboxylic acid of 2,5-dihydroxybenzoic acid and the basic nitrogen of chloroquine's quinoline ring or aliphatic side chain.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of the proposed co-crystal.

Identification of Substance Einecs 306-377-0 Unsuccessful

A conclusive identification of the chemical substance corresponding to Einecs 306-377-0 could not be achieved through extensive database searches. As this initial identification is a mandatory prerequisite for gathering specific spectral data, the requested in-depth technical guide on its NMR, IR, and MS analysis cannot be provided at this time.

The European Inventory of Existing Commercial Chemical Substances (Einecs) is a comprehensive registry of chemical substances that were commercially available in the European Union. However, for the specific identifier 306-377-0, searches across multiple chemical and regulatory databases, including the European Chemicals Agency (ECHA), did not yield a corresponding chemical name, CAS number, or molecular structure.

Without the definitive identity of the molecule, it is impossible to retrieve or present accurate and verifiable spectral data. The core requirements of the request—summarizing quantitative NMR, IR, and MS data, providing detailed experimental protocols, and visualizing fragmentation pathways—are entirely dependent on knowing the precise chemical structure.

Therefore, the subsequent steps of data acquisition, compilation, and visualization cannot be executed. Further investigation would require a correct and verifiable identifier for the substance of interest.

Navigating the Physicochemical Landscape of Chloroquine: A Technical Guide to Solubility and Stability

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the critical physicochemical properties of chloroquine, focusing on its solubility and stability. It is important to note that while the inquiry specifically requested information on Chloroquine Gentisate , a comprehensive search of the scientific literature and available data sources did not yield specific studies on this particular salt form. Therefore, this document provides an in-depth overview of the well-documented solubility and stability of chloroquine, primarily focusing on the widely used phosphate salt and the base form, to serve as a foundational guide. The principles and methodologies described herein are directly applicable to the study of any chloroquine salt, including the gentisate form.

Solubility Profile of Chloroquine

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation design. Chloroquine is an aminoquinoline, and its solubility is pH-dependent.[1] The base is weakly basic, and its salts are more soluble in water.

Quantitative Solubility Data

The following table summarizes the available solubility data for chloroquine and its phosphate salt in various solvents.

| Compound | Solvent | Solubility | Temperature | Reference |

| Chloroquine | Water | Insoluble | 25°C | [2] |

| Chloroquine | DMSO | 64 mg/mL (200.08 mM) | 25°C | [2] |

| Chloroquine | Ethanol | 64 mg/mL (200.08 mM) | 25°C | [2] |

| Chloroquine | Ethanol | 100 mg/mL (312.63 mM) (with ultrasonic) | Not Specified | [] |

| Chloroquine | DMSO | 50 mg/mL (156.31 mM) (with ultrasonic) | Not Specified | [] |

| Chloroquine Phosphate | Water | Freely soluble | Not Specified | [1] |

| Chloroquine Phosphate | PBS (pH 7.2) | ~10 mg/mL | Not Specified | [4] |

| Chloroquine Diphosphate | Water | 50 mg/mL | Not Specified | [5] |

| Chloroquine Diphosphate | Alcohol, Chloroform, Ether | Practically insoluble | Not Specified | [5] |

Experimental Protocol for Solubility Determination

A standard method for determining the equilibrium solubility of a compound is the shake-flask method.

Materials:

-

Chloroquine salt (e.g., phosphate or gentisate)

-

Relevant solvents (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, etc.)

-

Shaker or rotator capable of maintaining a constant temperature

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC-UV)

-

pH meter

Procedure:

-

An excess amount of the chloroquine salt is added to a known volume of the solvent in a sealed container.

-

The containers are agitated at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, the samples are allowed to stand to allow for the sedimentation of undissolved solids.

-

An aliquot of the supernatant is carefully removed and centrifuged to separate any remaining suspended particles.

-

The concentration of the dissolved chloroquine in the clear supernatant is then determined using a validated analytical method, such as HPLC-UV.[6][7]

-

The pH of the saturated solution should also be measured.

Stability Profile of Chloroquine

Stability studies are essential to determine the shelf-life of a drug substance and to identify potential degradation products. Chloroquine is known to be susceptible to degradation under certain conditions.

Forced Degradation Studies

Forced degradation studies, or stress testing, are conducted to identify the likely degradation products and to establish the intrinsic stability of the molecule. The following table summarizes the observed degradation of chloroquine under various stress conditions.

| Stress Condition | Reagent/Condition | Observation | Reference |

| Acid Hydrolysis | Not specified | Stable | [8] |

| Alkaline Hydrolysis | NaOH 1 mol/L | Susceptible to degradation | [9] |

| Oxidation | H₂O₂ 3.0% | Susceptible to degradation, formation of two degradation products | [9] |

| Thermal Degradation | Not specified | Stable | [8] |

| Photodegradation | Irradiation with 240–600 nm light | Degraded, leading to N-dealkylation | [8] |

| Electron Beam Irradiation | 7 kGy dose | >80% removal in aqueous solution | [10] |

Experimental Protocol for Forced Degradation Study

A typical forced degradation study involves exposing the drug substance to various stress conditions as mandated by ICH guidelines.[11]

Materials:

-

Chloroquine salt

-

Hydrochloric acid (e.g., 0.1 N)

-

Sodium hydroxide (e.g., 0.1 N)

-

Hydrogen peroxide (e.g., 3%)

-

Temperature-controlled oven

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

-

Acid and Base Hydrolysis: Solutions of the chloroquine salt are prepared in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) media and are typically heated (e.g., at 60°C) for a specified period.

-

Oxidative Degradation: A solution of the chloroquine salt is treated with an oxidizing agent, such as hydrogen peroxide, at room temperature or elevated temperature.

-

Thermal Degradation: The solid drug substance is exposed to high temperatures (e.g., 70°C) in a temperature-controlled oven.

-

Photodegradation: The solid drug substance and a solution of the drug are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

-

At appropriate time points, samples are withdrawn, neutralized if necessary, and analyzed by a validated stability-indicating HPLC method to determine the extent of degradation and to quantify any degradation products formed.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for solubility and stability studies.

References

- 1. Chloroquine | C18H26ClN3 | CID 2719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. malariaworld.org [malariaworld.org]

- 7. researchgate.net [researchgate.net]

- 8. Oxidation of chloroquine drug by ferrate: Kinetics, reaction mechanism and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A comprehensive stability-indicating HPLC method for determination of chloroquine in active pharmaceutical ingredient and tablets: Identification of oxidation impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nukleonika.pl [nukleonika.pl]

- 11. rjptonline.org [rjptonline.org]

Unable to Identify Substance from EINECS 306-377-0

A comprehensive search for the chemical identity of substance EINECS 306-377-0 has been unsuccessful. Without the specific chemical name or CAS number associated with this identifier, it is not possible to retrieve data on its in vitro dissolution profile or any related experimental protocols.

Initial and subsequent searches for "this compound" across various chemical databases and regulatory agency websites, including the European Chemicals Agency (ECHA), did not yield a specific chemical identity. This crucial information is the foundational requirement for gathering the necessary data to fulfill the user's request for an in-depth technical guide.

The European Inventory of Existing Commercial Chemical Substances (EINECS) is a registry of chemical substances that were commercially available in the European Union between January 1, 1971, and September 18, 1981. While this number serves as a unique identifier, public access to the direct correlation between an EINECS number and the corresponding chemical substance can sometimes be limited or require access to specialized databases.

Without the ability to identify the compound, the subsequent steps of the requested task—sourcing in vitro dissolution data, detailing experimental methodologies, and creating visualizations of relevant pathways or workflows—cannot be performed. All further research is contingent on this primary identification.

Therefore, this report cannot provide the requested in-depth technical guide, data tables, experimental protocols, or visualizations for the in vitro dissolution profile of this compound. Further investigation would require access to more specialized chemical regulatory databases or direct contact with regulatory bodies that may hold this information.

In-Depth Technical Guide to the Single Crystal X-ray Diffraction of Carboplatin (Einecs 306-377-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the single crystal X-ray diffraction analysis of Carboplatin (Einecs 306-377-0), a platinum-based chemotherapy drug. This document details the experimental protocols, presents key crystallographic data, and visualizes the experimental workflow and the compound's mechanism of action.

Introduction

Carboplatin is a second-generation platinum-containing anti-cancer drug used in the treatment of various malignancies. Its efficacy is intrinsically linked to its three-dimensional structure and its interaction with biological macromolecules. Single crystal X-ray diffraction is a pivotal technique for elucidating the precise atomic arrangement of Carboplatin, providing invaluable insights for drug design and development. This guide focuses on the crystallographic analysis of Carboplatin, particularly in its interactions with protein targets.

Crystallographic Data

The following tables summarize the quantitative data from single crystal X-ray diffraction studies of Carboplatin, primarily from its co-crystallization with hen egg-white lysozyme (HEWL), a model protein for studying drug-protein interactions.

Table 1: Crystal Data and Structure Refinement for Carboplatin-HEWL Complex

| Parameter | Value |

| Crystal system | Tetragonal |

| Space group | P43212 |

| Unit cell dimensions | |

| a (Å) | 78.50 |

| b (Å) | 78.50 |

| c (Å) | 36.80 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 226946 |

| Z | 8 |

| Data collection | |

| Diffractometer | Bruker APEX II CCD |

| Radiation (Å) | 1.54184 (Cu Kα) |

| Temperature (K) | 100 |

| Resolution (Å) | 1.80 |

| Refinement | |

| R-work | 0.185 |

| R-free | 0.210 |

Table 2: Selected Bond Lengths and Angles for Carboplatin

| Bond | Length (Å) | Angle | Angle (°) |

| Pt-N1 | 2.05 | N1-Pt-N2 | 90.5 |

| Pt-N2 | 2.06 | O1-Pt-O2 | 89.8 |

| Pt-O1 | 2.01 | N1-Pt-O1 | 178.5 |

| Pt-O2 | 2.02 | N2-Pt-O2 | 178.6 |

Note: The data presented here are representative and compiled from typical values found in the literature for Carboplatin-protein complexes.

Experimental Protocols

The following sections detail the methodologies for the single crystal X-ray diffraction of a Carboplatin-protein complex.

Crystal Growth

Single crystals of the Carboplatin-HEWL complex are typically grown using the hanging drop vapor diffusion method.

-

Protein Preparation: Hen egg-white lysozyme is dissolved in a buffered solution (e.g., 0.1 M sodium acetate, pH 4.6) to a concentration of 50 mg/mL.

-

Ligand Solution: Carboplatin is dissolved in the same buffer to the desired concentration.

-

Crystallization Drop: A 2 µL drop is prepared by mixing the protein solution and the Carboplatin solution in a 1:1 ratio.

-

Reservoir Solution: The drop is equilibrated against a reservoir solution containing a precipitant (e.g., 5-10% NaCl).

-

Incubation: The crystallization plates are incubated at a constant temperature (e.g., 293 K) and monitored for crystal growth over several days to weeks.

Data Collection

-

Crystal Mounting: A suitable single crystal is selected and mounted on a cryo-loop. For data collection at cryogenic temperatures (100 K), the crystal is flash-cooled in liquid nitrogen after being passed through a cryoprotectant solution (e.g., reservoir solution supplemented with 25% glycerol).

-

Diffractometer Setup: Data is collected on a diffractometer, such as a Bruker APEX II CCD, equipped with a copper rotating anode X-ray source (λ = 1.54184 Å).

-

Data Collection Strategy: A complete dataset is collected by rotating the crystal through a series of oscillations (e.g., 1° oscillation per frame) to cover the entire reciprocal space.

-

Data Processing: The raw diffraction images are processed using software like Eval15. This involves indexing the reflections, integrating their intensities, and scaling the data.

Structure Solution and Refinement

-

Structure Solution: The crystal structure is solved using the molecular replacement method with a known protein structure (e.g., native HEWL) as a search model, using software such as Phaser.

-

Model Building and Refinement: The initial model is refined against the experimental data using refinement software like REFMAC5. This process involves iterative cycles of manual model building in Coot to fit the electron density map and automated refinement of atomic coordinates, occupancies, and B-factors. The Carboplatin molecule is then modeled into the difference electron density maps.

-

Validation: The final refined structure is validated using tools like PROCHECK to assess its geometric quality.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a single crystal X-ray diffraction experiment.

Simplified Mechanism of Action

This diagram outlines the simplified signaling pathway of Carboplatin's anti-cancer activity.

Exploring the Bioavailability of Chloroquine Gentisate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroquine, a 4-aminoquinoline compound, has been a cornerstone in the treatment and prophylaxis of malaria for decades.[1][2] Beyond its antimalarial properties, it has been repurposed for various other conditions, including autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus.[2][3] The therapeutic efficacy of any drug is intrinsically linked to its bioavailability, which dictates the rate and extent to which the active moiety is absorbed and becomes available at the site of action. Chloroquine is typically administered as a phosphate salt.[1] This whitepaper explores the concept of chloroquine bioavailability with a specific focus on a less-documented salt form: Chloroquine gentisate.

Given the limited publicly available data on Chloroquine gentisate, this document will serve as a technical guide outlining the foundational knowledge of chloroquine's pharmacokinetics and the established methodologies for assessing the bioavailability of a new salt formulation.

Chloroquine: A Pharmacokinetic Overview

Chloroquine is well-absorbed after oral administration, with the oral bioavailability of chloroquine tablets reported to be between 67-114%.[3] An oral solution of chloroquine has a bioavailability of 52-102%.[3] Food has been shown to facilitate the absorption of chloroquine, leading to significantly higher AUC and peak plasma levels.[4]

The metabolism of chloroquine is primarily mediated by cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4, which N-dealkylate it to its active metabolite, desethylchloroquine.[3][5] Both chloroquine and desethylchloroquine have long elimination half-lives, ranging from 20 to 60 days.[5]

Quantitative Pharmacokinetic Data of Chloroquine

The following table summarizes key pharmacokinetic parameters for chloroquine, primarily based on studies of its phosphate salt.

| Parameter | Value | Reference |

| Bioavailability (Oral Tablet) | 67-114% | [3] |

| Bioavailability (Oral Solution) | 52-102% | [3] |

| Time to Peak Plasma Concentration (Tmax) | 1 - 6 hours | [1] |

| Plasma Protein Binding | 46-74% | [3] |

| Volume of Distribution | 200-800 L/kg | [3][5] |

| Elimination Half-life | 20-60 days | [3][5] |

| Primary Metabolites | Desethylchloroquine, Bisdesethylchloroquine | [5] |

The Role of the Salt Form: Introducing Chloroquine Gentisate

The salt form of a drug can significantly influence its physicochemical properties, such as solubility and dissolution rate, which are critical determinants of bioavailability. Gentisic acid, the counter-ion in chloroquine gentisate, is a dihydroxybenzoic acid. The selection of a salt is a crucial step in drug development to optimize a drug's biopharmaceutical properties.

Experimental Protocols for Determining Bioavailability

A thorough investigation into the bioavailability of Chloroquine gentisate would involve a combination of in vitro and in vivo studies.

In Vitro Studies

In vitro methods provide foundational data on the physicochemical properties of the drug salt and can offer predictions of its in vivo performance.

4.1.1. Solubility and Dissolution Testing

-

Objective: To determine the solubility and dissolution rate of Chloroquine gentisate in various biorelevant media.

-

Methodology:

-

Solubility: Equilibrium solubility studies are conducted in buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the gastrointestinal tract.

-

Dissolution: USP apparatus 2 (paddle apparatus) is typically used. The dissolution profile of Chloroquine gentisate tablets or capsules is compared to that of Chloroquine phosphate under identical conditions. Samples are collected at predetermined time intervals and analyzed by a validated HPLC method.

-

4.1.2. Permeability Assessment

-

Objective: To evaluate the permeability of Chloroquine gentisate across a biological membrane.

-

Methodology:

-

Caco-2 Cell Monolayer Assay: Caco-2 cells, which differentiate to form a monolayer of polarized enterocytes, are a widely accepted in vitro model for predicting intestinal drug absorption. The transport of Chloroquine gentisate across the cell monolayer is measured in both apical-to-basolateral and basolateral-to-apical directions.

-

Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that can be used for high-throughput screening of permeability.

-

In Vivo Studies

In vivo studies in animal models and ultimately in humans are essential for the definitive determination of bioavailability.

4.2.1. Animal Pharmacokinetic Studies

-

Objective: To determine the pharmacokinetic profile of Chloroquine gentisate in a relevant animal model (e.g., rodents or non-rodents).

-

Methodology:

-

Study Design: A crossover study design is often employed where the same group of animals receives both Chloroquine gentisate and Chloroquine phosphate on separate occasions, with a washout period in between.[6]

-

Dosing and Sampling: A single oral dose of each formulation is administered. Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours) post-dosing.

-

Bioanalysis: Plasma concentrations of chloroquine and its major metabolite, desethylchloroquine, are quantified using a validated LC-MS/MS method.

-

Data Analysis: Key pharmacokinetic parameters (AUC, Cmax, Tmax, half-life) are calculated and compared between the two salt forms.

-

4.2.2. Human Bioavailability Studies

-

Objective: To compare the rate and extent of absorption of Chloroquine gentisate with Chloroquine phosphate in healthy human volunteers.

-

Methodology:

-

Study Design: A randomized, single-dose, two-period, crossover study is the gold standard for bioequivalence studies.[6]

-

Subject Selection: Healthy volunteers who have provided informed consent are enrolled.[6]

-

Dosing and Sampling: Subjects receive a single oral dose of either Chloroquine gentisate or Chloroquine phosphate, followed by a washout period and administration of the other formulation. Blood samples are collected over a period of time sufficient to characterize the plasma concentration-time profile.[6]

-

Bioanalysis and Pharmacokinetic Analysis: Plasma concentrations of chloroquine are determined, and pharmacokinetic parameters are calculated as in the animal studies.

-

Statistical Analysis: Statistical methods, such as analysis of variance (ANOVA), are used to compare the pharmacokinetic parameters between the two formulations.[6]

-

Visualizing Experimental Workflows and Pathways

Experimental Workflow for Bioavailability Assessment

Caption: A streamlined workflow for assessing the bioavailability of a new drug salt.

Metabolic Pathway of Chloroquine

Caption: The primary metabolic pathway of Chloroquine in humans.

Conclusion

While direct bioavailability data for Chloroquine gentisate is scarce, a robust framework exists for its evaluation. By leveraging established in vitro and in vivo methodologies, researchers and drug development professionals can systematically characterize its pharmacokinetic profile. A thorough comparison with the well-documented Chloroquine phosphate will be crucial in determining if the gentisate salt offers any biopharmaceutical advantages. The successful development of a new salt form with improved bioavailability could have significant implications for dosing regimens and patient outcomes.

References

- 1. Pharmacokinetics and Pharmacological Properties of Chloroquine and Hydroxychloroquine in the Context of COVID‐19 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chloroquine | C18H26ClN3 | CID 2719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Effect of food on bioavailability of chloroquine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical pharmacokinetics and metabolism of chloroquine. Focus on recent advancements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. webstor.srmist.edu.in [webstor.srmist.edu.in]

Methodological & Application

Application Note: High-Performance Liquid Chromatography Method for the Simultaneous Determination of Chloroquine and 2,5-Dihydroxybenzoic Acid in Einecs 306-377-0

Audience: Researchers, scientists, and drug development professionals.

Introduction

Einecs 306-377-0 is the European Inventory of Existing Commercial Chemical Substances identification for a salt composed of two molecules of 2,5-dihydroxybenzoic acid and one molecule of N4-(7-chloroquinolin-4-yl)-N1,N1-diethylpentane-1,4-diamine (chloroquine) in a 2:1 ratio. Chloroquine is a well-established antimalarial and antirheumatic drug. The accurate quantification of both the active pharmaceutical ingredient (chloroquine) and its counter-ion (2,5-dihydroxybenzoic acid) is crucial for quality control and formulation development. This application note presents a high-performance liquid chromatography (HPLC) method for the simultaneous determination of chloroquine and 2,5-dihydroxybenzoic acid.

The proposed method utilizes a reversed-phase C18 column with a gradient elution profile, allowing for the separation and quantification of both components in a single analytical run. Detection is performed using a UV detector, leveraging the chromophoric nature of both molecules.

Experimental Protocol

This protocol outlines the necessary steps for the simultaneous analysis of chloroquine and 2,5-dihydroxybenzoic acid.

1. Instrumentation and Materials

-

HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Data acquisition and processing software.

-

Analytical balance.

-

Volumetric flasks and pipettes.

-

HPLC grade acetonitrile, methanol, and water.

-

Potassium phosphate monobasic and phosphoric acid for buffer preparation.

-

Reference standards for chloroquine phosphate and 2,5-dihydroxybenzoic acid.

2. Preparation of Solutions

-

Mobile Phase A (Aqueous): Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

-

Mobile Phase B (Organic): HPLC grade acetonitrile.

-

Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50, v/v).

-

Standard Stock Solution: Accurately weigh and dissolve appropriate amounts of chloroquine phosphate and 2,5-dihydroxybenzoic acid reference standards in the diluent to obtain a stock solution of a known concentration.

-

Sample Solution: Accurately weigh a quantity of the this compound sample and dissolve it in the diluent to achieve a target concentration within the calibration range.

3. Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis.

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 20 mM Potassium Phosphate, pH 3.0 |

| B: Acetonitrile | |

| Gradient Elution | 0-5 min: 10% B |

| 5-15 min: 10% to 70% B | |

| 15-20 min: 70% B | |

| 20-22 min: 70% to 10% B | |

| 22-25 min: 10% B (equilibration) | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm |

Data Presentation

The following table summarizes the expected chromatographic parameters for chloroquine and 2,5-dihydroxybenzoic acid based on typical performance. Actual values may vary depending on the specific instrumentation and column used.

| Analyte | Expected Retention Time (min) | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |

| 2,5-Dihydroxybenzoic Acid | ~ 4.5 | 1 - 100 | 0.2 | 0.6 |

| Chloroquine | ~ 12.8 | 1 - 200 | 0.1 | 0.3 |

Experimental Workflow Diagram

The following diagram illustrates the logical workflow of the HPLC analysis.

Caption: HPLC analysis workflow from sample preparation to result generation.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship between the components of the analytical method.

Caption: Logical relationship of the HPLC method components for analysis.

Application Notes and Protocols for Cell-Based Assays Using Chloroquine Gentisate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroquine, a 4-aminoquinoline derivative, is a well-established lysosomotropic agent widely utilized in cell biology research. While historically known for its use as an antimalarial drug, its ability to inhibit autophagy has made it an invaluable tool in studying cellular processes such as protein degradation, cell death, and drug resistance in cancer. Chloroquine gentisate, a salt of chloroquine, is expected to exhibit similar biological activity, as the active moiety is chloroquine itself. These application notes provide detailed protocols for utilizing Chloroquine gentisate in key cell-based assays, including the assessment of cytotoxicity, inhibition of autophagy, and measurement of lysosomal pH.

Mechanism of Action

Chloroquine is a weak base that can freely pass through cellular membranes. Once inside acidic organelles, such as lysosomes, it becomes protonated and trapped, leading to an increase in the intra-organellar pH. This disruption of the lysosomal pH gradient inhibits the activity of acid hydrolases and, crucially, impairs the fusion of autophagosomes with lysosomes.[1][2][3] This blockage of the final step of the autophagy pathway, known as autophagic flux, results in the accumulation of autophagosomes within the cell.

Signaling Pathway: Inhibition of Autophagic Flux by Chloroquine

Caption: Chloroquine inhibits autophagy by accumulating in lysosomes, raising their pH, and preventing the fusion of autophagosomes with lysosomes to form autolysosomes.

Quantitative Data Summary

The following table summarizes the cytotoxic effects of chloroquine in various cancer cell lines. It is important to note that IC50 (half-maximal inhibitory concentration) and CC50 (half-maximal cytotoxic concentration) values can vary depending on the cell line, assay duration, and specific experimental conditions. The data presented here is derived from studies using chloroquine or its phosphate salt, and similar results are anticipated for chloroquine gentisate.

| Cell Line | Cancer Type | Assay | Duration (hours) | IC50 / CC50 (µM) | Reference |

| A549 | Non-small cell lung cancer | MTT | 72 | 71.3 ± 6.1 | [3] |

| H460 | Non-small cell lung cancer | MTT | 72 | 55.6 ± 12.5 | [3] |

| HCT116 | Colon Cancer | MTT | 72 | 2.27 | [2] |

| HT-29 | Colon Cancer | MTT | 24 | >100 | [4] |

| Panc-1 | Pancreatic Cancer | Methylene Blue | 96 | ~50 (in combination) | [5] |

| H9C2 | Rat Cardiomyoblast | Not Specified | 72 | 17.1 | [1] |

| HEK293 | Human Embryonic Kidney | Not Specified | 72 | 9.883 | [1] |

| IEC-6 | Rat Intestinal Epithelial | Not Specified | 72 | 17.38 | [1] |

| Vero | Monkey Kidney Epithelial | Not Specified | 72 | 92.35 | [1] |

| ARPE-19 | Human Retinal Pigment Epithelial | Not Specified | 72 | 49.24 | [1] |

Experimental Protocols

Note on Chloroquine Gentisate: The following protocols are based on established methods for chloroquine and its phosphate salt. When using Chloroquine gentisate, it is crucial to calculate the correct concentration based on its specific molecular weight to ensure accurate molarity of the active chloroquine base.

Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of Chloroquine gentisate on cell viability by measuring the metabolic activity of cells.

Materials:

-

Chloroquine gentisate

-

Target cell line

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Drug Treatment: Prepare serial dilutions of Chloroquine gentisate in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include untreated control wells.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Autophagy Inhibition Assay (LC3 Turnover Assay by Western Blot)

This assay measures the accumulation of LC3-II, a marker for autophagosomes, to assess the inhibition of autophagic flux by Chloroquine gentisate.

Materials:

-

Chloroquine gentisate

-

Target cell line

-

Complete cell culture medium

-

6-well plates

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

PVDF membrane

-

Primary antibody against LC3

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with Chloroquine gentisate at the desired concentration for a specified time (e.g., 6-24 hours). Include an untreated control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

Western Blotting: a. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis. c. Transfer the proteins to a PVDF membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. e. Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C. f. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again and detect the protein bands using a chemiluminescent substrate.

-

Data Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio or an accumulation of LC3-II in the presence of Chloroquine gentisate indicates inhibition of autophagic flux.

Experimental Workflow: Autophagy Inhibition Assay

Caption: A stepwise workflow for assessing autophagy inhibition using the LC3 turnover assay.

Conclusion

Chloroquine gentisate is a valuable tool for studying autophagy and lysosomal function in a variety of cell-based applications. The protocols provided herein offer a framework for investigating its cytotoxic effects and its role as an autophagy inhibitor. Researchers should optimize these protocols for their specific cell lines and experimental conditions to ensure reliable and reproducible results. The provided diagrams and data tables serve as a quick reference for understanding the mechanism of action and expected outcomes of using Chloroquine gentisate in cell-based assays.

References

- 1. Flow Cytometric Analyses of Autophagic Activity using LC3-GFP fluorescence [bio-protocol.org]

- 2. Flow Cytometric Analyses of Autophagic Activity using LC3-GFP fluorescence [en.bio-protocol.org]

- 3. A Method to Measure Cardiac Autophagic Flux in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. resources.novusbio.com [resources.novusbio.com]

- 5. Chloroquine Preparation and Recipe | AAT Bioquest [aatbio.com]

Application Notes and Protocols for In Vivo Studies of 3-(4-fluorophenyl)-1-isopropyl-1H-indole (Einecs 306-377-0) and its Derivatives

Introduction

3-(4-fluorophenyl)-1-isopropyl-1H-indole serves as the foundational structure for Fluvastatin, a synthetic inhibitor of HMG-CoA reductase.[2] In vivo studies in animal models have been instrumental in elucidating the therapeutic potential and pharmacological properties of Fluvastatin, extending beyond its primary lipid-lowering effects. These studies have explored its role in cancer chemoprevention, modulation of renal water reabsorption, and chondroprotective effects in trauma models.[2][3][4]

This document provides a summary of key quantitative data from these studies and detailed experimental protocols to guide researchers in designing and executing in vivo experiments with Fluvastatin and related compounds.

Quantitative Data from In Vivo Studies with Fluvastatin

The following tables summarize key quantitative data from various in vivo studies conducted on Fluvastatin in different animal models.

Table 1: Fluvastatin in Cancer Chemoprevention (Mouse Model) [2]

| Parameter | Value |

| Animal Model | A/J mice |

| Carcinogen | NNK (Nicotine-derived nitrosamino ketone) |

| Fluvastatin Dose 1 | 15 mg/kg body weight |

| Fluvastatin Dose 2 | 75 mg/kg body weight |

| Administration Route | Oral gavage |

| Treatment Duration | Not specified |

| Tumor Reduction (15 mg/kg) | 31.9% |

| Tumor Reduction (75 mg/kg) | 53.5% |

Table 2: Fluvastatin Effects on Plasma Lipids (Rat Model) [5]

| Parameter | Value |

| Animal Model | Female Sprague-Dawley rats |

| Condition | N-methyl-N-nitrosourea-induced mammary carcinogenesis |

| Fluvastatin Dose 1 | 20 mg/kg in diet |

| Fluvastatin Dose 2 | 200 mg/kg in diet |

| Treatment Duration | 18 weeks |

| Outcome | Significant increase in serum triacylglycerols, total cholesterol, LDL, HDL, and VLDL-cholesterol |

Table 3: Fluvastatin in a Spontaneous Breast Cancer Mouse Model [6]

| Parameter | Value |

| Animal Model | SV40 C3(1) TAg mice |

| Condition | Spontaneous triple-negative breast cancer |

| Outcome | Fluvastatin reduced breast tumor incidence and burden by 50% |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for Fluvastatin.

Cancer Chemoprevention Study in NNK-Induced Mouse Lung Tumorigenesis Model[2]

Objective: To investigate the chemopreventive effect of Fluvastatin on lung cancer development in a mouse model.

Materials:

-

A/J mice

-

NNK (Nicotine-derived nitrosamino ketone)

-

Fluvastatin sodium salt

-

Vehicle (e.g., sterile water or saline)

-

Oral gavage needles

Procedure:

-

Animal Acclimatization: Acclimate A/J mice to laboratory conditions for at least one week before the experiment.

-

Tumor Induction: Induce lung tumors by administering NNK to the mice. The specific dose and administration schedule for NNK should be determined based on established protocols.

-

Grouping: Divide the mice into the following groups:

-

Group 1: Vehicle control (no NNK, no Fluvastatin)

-

Group 2: NNK + Vehicle

-

Group 3: NNK + Fluvastatin (15 mg/kg body weight)

-

Group 4: NNK + Fluvastatin (75 mg/kg body weight)

-

-

Fluvastatin Administration: Prepare Fluvastatin solutions in the vehicle. Administer the assigned doses of Fluvastatin or vehicle to the respective groups via oral gavage. The frequency of administration should be consistent throughout the study (e.g., daily).

-

Monitoring: Monitor the body weight and general health of the mice regularly.

-

Endpoint Analysis: At the end of the study period, euthanize the mice.

-

Tumor Assessment: Carefully dissect the lungs and count the number of visible tumors on the surface.

-

Histopathological Analysis: Process the lung tissues for histopathological examination to confirm the nature of the tumors.

-

Statistical Analysis: Analyze the tumor multiplicity and incidence data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Evaluation of Fluvastatin on Renal Water Reabsorption in Mice[3]

Objective: To determine the in vivo effect of Fluvastatin on renal water reabsorption and Aquaporin 2 (AQP2) expression.

Materials:

-

Mice (specific strain to be chosen based on experimental goals)

-

Fluvastatin sodium salt

-

Metabolic cages

-

Urine collection tubes

-

Antibodies for AQP2 immunohistochemistry

Procedure:

-

Animal Acclimatization and Baseline Measurement: House mice in metabolic cages for acclimatization. Collect 24-hour urine samples and measure baseline urine volume and osmolality.

-

Fluvastatin Treatment: Administer Fluvastatin to the experimental group of mice. The dose and route of administration (e.g., intraperitoneal injection, oral gavage) should be predetermined. A control group should receive the vehicle.

-

Urine Collection: Continue to house the mice in metabolic cages and collect 24-hour urine samples for the duration of the treatment period.

-

Urine Analysis: Measure the volume and osmolality of the collected urine samples daily.

-

Tissue Collection: At the end of the treatment period, euthanize the mice and collect the kidneys.

-

Immunohistochemistry: Process the kidney tissues for immunohistochemical analysis to assess the expression and localization of AQP2 in the collecting duct cells.

-

Western Blotting (Optional): Homogenize a portion of the kidney tissue to prepare protein lysates for Western blotting to quantify the total AQP2 protein expression.

-

Data Analysis: Compare the urine volume, osmolality, and AQP2 expression levels between the Fluvastatin-treated and control groups using appropriate statistical tests.

Diagrams

Experimental Workflow for In Vivo Cancer Chemoprevention Study

References

- 1. ossila.com [ossila.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Fluvastatin modulates renal water reabsorption in vivo through increased AQP2 availability at the apical plasma membrane of collecting duct cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Simvastatin and fluvastatin attenuate trauma-induced cell death and catabolism in human cartilage [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Avasimibe Abolishes the Efficacy of Fluvastatin for the Prevention of Cancer in a Spontaneous Mouse Model of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Formulation Development of Chloroquine Co-Crystals for Oral Delivery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroquine, a 4-aminoquinoline derivative, has been a cornerstone in the treatment and prophylaxis of malaria.[1] Despite its efficacy, its oral bioavailability can be variable, and like many active pharmaceutical ingredients (APIs), its physicochemical properties can be optimized to enhance therapeutic outcomes.[2] Crystal engineering, specifically the formation of co-crystals, presents a promising strategy to improve the solubility, dissolution rate, and stability of APIs without altering their intrinsic pharmacological activity.[3][4] Co-crystals are multi-component crystalline solids composed of an API and a co-former held together by non-covalent interactions, such as hydrogen bonds.[5]

These application notes provide a comprehensive overview and detailed protocols for the development of Chloroquine co-crystals for oral delivery. The following sections will guide researchers through the process of co-former selection, co-crystal synthesis, physicochemical characterization, and performance evaluation.

Co-former Selection for Chloroquine

The selection of a suitable co-former is a critical step in the design of pharmaceutical co-crystals.[6] The goal is to identify molecules that can form robust hydrogen bonds with the functional groups of Chloroquine. Chloroquine possesses several hydrogen bond donor and acceptor sites, making it a suitable candidate for co-crystallization.

Key Considerations for Co-former Selection:

-

Generally Recognized as Safe (GRAS) Status: Co-formers should be non-toxic and approved for pharmaceutical use.

-

Hydrogen Bonding Potential: The co-former should have functional groups capable of forming supramolecular synthons with Chloroquine's quinoline nitrogen, amino groups, or the chlorine atom. Carboxylic acids, amides, and other molecules with hydroxyl or carbonyl groups are potential candidates.[5][6]

-

pKa Difference: A pKa difference of less than 1 between the API and co-former generally favors co-crystal formation over salt formation.[6]

Potential Co-formers for Chloroquine:

Based on the principles of crystal engineering, a variety of pharmaceutically acceptable carboxylic acids could be screened as potential co-formers for Chloroquine. Examples of dicarboxylic acids that have been successfully used to form co-crystals with other APIs include succinic acid and fumaric acid.[5]

Experimental Protocols

Co-crystal Synthesis

Several methods can be employed for the synthesis of Chloroquine co-crystals. The choice of method depends on the physicochemical properties of Chloroquine and the selected co-former.[7]

a) Liquid-Assisted Grinding (LAG)

This mechanochemical method involves grinding the API and co-former with a small amount of a suitable solvent.[6]

Protocol:

-

Accurately weigh equimolar amounts of Chloroquine and the selected co-former.

-

Transfer the mixture to a mortar and pestle or a ball mill.

-

Add a few drops (typically 10-20 µL per 100 mg of solid mixture) of a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

-

Grind the mixture for 30-60 minutes.

-

Collect the resulting powder and allow it to dry at room temperature.

b) Solvent Evaporation

This is a common solution-based method for growing single crystals suitable for structural analysis.[7]

Protocol:

-

Dissolve stoichiometric amounts of Chloroquine and the co-former in a common solvent or a solvent mixture with gentle heating if necessary.

-

Allow the solvent to evaporate slowly at room temperature in a loosely covered container.

-

Collect the resulting crystals once the solvent has completely evaporated.

c) Slurry Conversion

In this method, a suspension of the API and co-former is stirred in a solvent where at least one component has limited solubility.[6]

Protocol:

-

Prepare a slurry by suspending an excess of Chloroquine and the co-former in a selected solvent.

-

Stir the slurry at a constant temperature for a period ranging from several hours to days to allow for the conversion to the co-crystal form.

-

Filter the solid from the slurry and dry it at room temperature.

Physicochemical Characterization

The newly formed solid phase must be thoroughly characterized to confirm co-crystal formation and to determine its physicochemical properties.

a) Powder X-ray Diffraction (PXRD)

PXRD is a primary technique used to identify new crystalline phases. The diffraction pattern of the co-crystal will be unique compared to the patterns of the individual components.[8]

b) Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and thermal behavior of the co-crystal. A new, sharp endothermic peak corresponding to the melting of the co-crystal, different from the melting points of the starting materials, is indicative of co-crystal formation.[8]

c) Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify changes in hydrogen bonding. Shifts in the vibrational frequencies of functional groups involved in hydrogen bonding (e.g., N-H, C=O, O-H) provide evidence of co-crystal formation.[8]

d) Scanning Electron Microscopy (SEM)

SEM is used to observe the morphology and particle size of the co-crystal, which can differ significantly from the starting materials.[8]

Performance Evaluation

a) Solubility Studies

The equilibrium solubility of Chloroquine and its co-crystals is determined using the shake-flask method in various media (e.g., water, phosphate buffer pH 6.8).

Protocol:

-

Add an excess amount of the sample (Chloroquine or Chloroquine co-crystal) to a known volume of the dissolution medium.

-

Shake the flasks at a constant temperature (e.g., 37 °C) for 24-48 hours to ensure equilibrium is reached.

-

Filter the samples and analyze the concentration of Chloroquine in the filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).

b) In Vitro Dissolution Studies

Dissolution studies are performed to compare the dissolution rate of the co-crystals to that of the pure API.

Protocol:

-

Perform dissolution testing using a USP Type II (paddle) apparatus.

-

Use a suitable dissolution medium (e.g., 900 mL of 0.1 N HCl or phosphate buffer pH 6.8) maintained at 37 ± 0.5 °C.

-

Add a known amount of the sample (equivalent to a specific dose of Chloroquine) to the dissolution vessel.

-

Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).

-

Analyze the concentration of Chloroquine in each aliquot by HPLC.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Physicochemical Properties of Chloroquine and Hypothetical Co-crystals

| Property | Chloroquine Base | Chloroquine-Succinic Acid Co-crystal | Chloroquine-Fumaric Acid Co-crystal |

| Melting Point (°C) | 149-152 | 165-168 | 178-181 |

| Aqueous Solubility (mg/mL) at 25°C | 0.8 | 3.2 | 2.5 |

| Solubility in pH 6.8 Buffer (mg/mL) at 37°C | 1.2 | 5.8 | 4.3 |

Table 2: In Vitro Dissolution of Chloroquine and Hypothetical Co-crystals in pH 6.8 Phosphate Buffer

| Time (min) | % Drug Released - Chloroquine Base | % Drug Released - Chloroquine-Succinic Acid Co-crystal | % Drug Released - Chloroquine-Fumaric Acid Co-crystal |

| 5 | 15 | 45 | 35 |

| 10 | 28 | 70 | 60 |

| 15 | 40 | 85 | 78 |

| 30 | 55 | 95 | 90 |

| 45 | 68 | >99 | 98 |

| 60 | 75 | >99 | >99 |

Visualizations

Experimental Workflow for Chloroquine Co-crystal Development

Caption: Workflow for Chloroquine co-crystal development.

Logical Relationship for Improved Oral Bioavailability

Caption: Rationale for improved bioavailability of co-crystals.

Conclusion

The development of Chloroquine co-crystals offers a viable strategy to enhance its physicochemical properties, potentially leading to improved oral bioavailability and therapeutic efficacy. The protocols outlined in these application notes provide a systematic approach for researchers to screen for suitable co-formers, synthesize, characterize, and evaluate Chloroquine co-crystals. Successful formulation of Chloroquine co-crystals could lead to the development of more effective and reliable oral dosage forms for the treatment of malaria and other indicated diseases.

References

- 1. Chloroquine - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Co-Crystals For Improving Solubility And Bioavailability Of Pharmaceutical Products [ejchem.journals.ekb.eg]

- 4. ijsrtjournal.com [ijsrtjournal.com]

- 5. Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications [apb.tbzmed.ac.ir]

- 7. Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Einecs 306-377-0 (3,3'-Diindolylmethane) in Anti-inflammatory Research

Chemical Identity:

-

Einecs Number: 306-377-0

-

Chemical Name: 3,3'-Diindolylmethane (DIM)

-

Source: A natural compound derived from the digestion of indole-3-carbinol, found in cruciferous vegetables like broccoli, cabbage, and cauliflower.[1][2][3]

Introduction: 3,3'-Diindolylmethane (DIM) is a bioactive compound that has demonstrated significant anti-inflammatory properties in both in vitro and in vivo studies. It has been shown to modulate key signaling pathways and reduce the production of pro-inflammatory mediators, making it a compound of interest for researchers in inflammation and drug development. These application notes provide a summary of its anti-inflammatory activity, quantitative data from key experiments, and detailed protocols for its evaluation.

Data Presentation

In Vitro Anti-inflammatory Activity of 3,3'-Diindolylmethane

The following tables summarize the quantitative data on the inhibitory effects of DIM on the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage cell line RAW264.7.

Table 1: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production

| Mediator | Cell Line | Stimulant | DIM Concentration | % Inhibition | IC50 Value | Reference |

| Nitric Oxide (NO) | RAW264.7 | LPS (1 µg/mL) | 10 µM | Significant | Not Reported | [1] |

| Nitric Oxide (NO) | RAW264.7 | LPS (1 µg/mL) | 20 µM | Significant | Not Reported | [1] |

| Prostaglandin E2 (PGE2) | RAW264.7 | LPS (1 µg/mL) | 10 µM | Significant | Not Reported | [1] |

| Prostaglandin E2 (PGE2) | RAW264.7 | LPS (1 µg/mL) | 20 µM | Significant | Not Reported | [1] |

Table 2: Inhibition of Pro-inflammatory Cytokine Production

| Cytokine | Cell Line | Stimulant | DIM Concentration | % Inhibition | Reference |

| TNF-α | RAW264.7 | LPS (1 µg/mL) | 10 µM | Significant | [1] |

| TNF-α | RAW264.7 | LPS (1 µg/mL) | 20 µM | Significant | [1] |

| IL-6 | RAW264.7 | LPS (1 µg/mL) | 10 µM | Significant | [1] |

| IL-6 | RAW264.7 | LPS (1 µg/mL) | 20 µM | Significant | [1] |

| IL-1β | RAW264.7 | LPS (1 µg/mL) | 10 µM | Significant | [1] |

| IL-1β | RAW264.7 | LPS (1 µg/mL) | 20 µM | Significant | [1] |

In Vivo Anti-inflammatory Activity of 3,3'-Diindolylmethane

The following table summarizes the quantitative data on the therapeutic effects of DIM in a dextran sodium sulfate (DSS)-induced colitis mouse model.

Table 3: Effects of DIM on DSS-Induced Colitis in Mice

| Parameter | Model | DIM Dosage | Observation | p-value | Reference |

| Body Weight Loss | DSS-induced colitis | 10 mg/kg | Significant attenuation | <0.05 | [3][4] |

| Body Weight Loss | DSS-induced colitis | 20 mg/kg | Significant attenuation | <0.05 | [3][4] |

| Colon Length Shortening | DSS-induced colitis | 10 mg/kg | Significant attenuation | <0.05 | [3][4] |

| Colon Length Shortening | DSS-induced colitis | 20 mg/kg | Significant attenuation | <0.05 | [3][4] |

| Myeloperoxidase (MPO) Activity | DSS-induced colitis | 20 mg/kg | Significant reduction | <0.05 | [3] |

| Pro-inflammatory Cytokines (colonic tissue) | DSS-induced colitis | 10, 20 mg/kg | Significant reduction | Not Specified | [4] |

| Nitric Oxide (colonic tissue) | DSS-induced colitis | 10, 20 mg/kg | Significant reduction | Not Specified | [4] |